molecular formula C21H16N2O2S B2720507 (Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-phenoxybenzamide CAS No. 443329-37-1

(Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-phenoxybenzamide

Cat. No.: B2720507
CAS No.: 443329-37-1
M. Wt: 360.43
InChI Key: SXVKQOWSCDTZEC-DQRAZIAOSA-N
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Description

(Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-phenoxybenzamide: is a synthetic organic compound that belongs to the class of benzothiazole derivatives These compounds are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-phenoxybenzamide typically involves the condensation of 3-methylbenzothiazol-2-amine with 4-phenoxybenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, converting it to an amine.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology: In biological research, (Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-phenoxybenzamide is studied for its potential as an antibacterial and antifungal agent. Its ability to inhibit the growth of various microorganisms makes it a valuable compound for developing new antimicrobial therapies.

Medicine: The compound’s anticancer properties are of particular interest in medicinal chemistry. It has shown potential in inhibiting the proliferation of cancer cells, making it a candidate for further investigation as an anticancer drug.

Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-phenoxybenzamide involves its interaction with specific molecular targets. In antibacterial applications, the compound is known to inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to cell death. In anticancer research, it targets specific signaling pathways that regulate cell proliferation and apoptosis, thereby inhibiting the growth of cancer cells.

Comparison with Similar Compounds

    3-methylbenzo[d]thiazol-2-ylidene derivatives: These compounds share the benzothiazole core structure and exhibit similar biological activities.

    4-phenoxybenzamide derivatives: Compounds with this moiety also show potential in medicinal chemistry due to their diverse biological activities.

Uniqueness: The combination of the benzothiazole ring and the phenoxybenzamide moiety in (Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-phenoxybenzamide provides a unique structural framework that enhances its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

N-(3-methyl-1,3-benzothiazol-2-ylidene)-4-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O2S/c1-23-18-9-5-6-10-19(18)26-21(23)22-20(24)15-11-13-17(14-12-15)25-16-7-3-2-4-8-16/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXVKQOWSCDTZEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2SC1=NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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